An In-depth Technical Guide to Fmoc-Cys(SO3H)-OH Disodium Salt: A Key Reagent for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-Cys(SO3H)-OH Disodium Salt: A Key Reagent for Advanced Peptide Synthesis
Introduction: Navigating the Challenges of Cysteine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues represents a critical juncture demanding strategic foresight. The inherent nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitate a robust protection strategy to prevent unwanted side reactions, such as premature disulfide formation and alkylation.[1] While a plethora of cysteine derivatives are available, each with its own advantages and limitations, Fmoc-Cys(SO3H)-OH disodium salt has emerged as a specialized tool offering unique solutions, particularly in the synthesis of complex peptides with multiple disulfide bridges and those requiring enhanced solubility.
This technical guide provides an in-depth exploration of Fmoc-Cys(SO3H)-OH disodium salt, moving beyond a simple datasheet to explain the causality behind its application. We will delve into its physicochemical properties, provide field-tested protocols for its use, and offer insights into its strategic advantages over other common cysteine derivatives.
Core Characteristics and Strategic Value
Fmoc-Cys(SO3H)-OH disodium salt, also known as Fmoc-S-sulfo-L-cysteine disodium salt, is a derivative of L-cysteine where the side-chain thiol is protected as a sulfonate (a Bunte salt), the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is available for peptide bond formation.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this reagent is fundamental to its successful application.
| Property | Value / Description | Rationale & Implication for Synthesis |
| CAS Number | 163558-30-3 | Ensures unambiguous identification of the reagent.[2][3] |
| Molecular Formula | C₁₈H₁₅NNa₂O₇S₂ | Defines the elemental composition.[2][4] |
| Molecular Weight | 467.43 g/mol | Critical for accurate reagent weighing and molar calculations during coupling reactions.[2][4] |
| Appearance | White to off-white crystalline powder. | Visual confirmation of reagent quality. |
| Solubility | Highly soluble in water. Soluble in polar aprotic solvents like DMF and NMP. | The disodium salt form significantly enhances aqueous solubility.[2] Good solubility in standard SPPS solvents is crucial for efficient coupling. |
| Storage | -20°C, desiccated. | Protects against degradation from moisture and temperature fluctuations. |
The Strategic Advantage of the S-Sulfonate Protecting Group
The choice of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy.[5] The S-sulfonate group of Fmoc-Cys(SO3H)-OH offers a distinct set of advantages:
-
Orthogonality: The S-sulfonate group is completely stable to the standard acidic conditions used for the final cleavage of peptides from the resin and the removal of most side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[2][6] This orthogonality is paramount for complex syntheses, particularly those involving the regioselective formation of multiple disulfide bonds.[7][8]
-
Enhanced Solubility: The highly polar and ionic nature of the sulfonate group can improve the solubility of the growing peptide chain on the solid support. This is particularly beneficial for the synthesis of hydrophobic or aggregation-prone sequences, which can otherwise lead to poor coupling efficiencies and failed syntheses.
-
Controlled Deprotection: The S-sulfonate group is selectively cleaved under mild reductive conditions using phosphines or thiols, providing a precise trigger for unmasking the cysteine residue.[2][6]
-
Direct Formation of Asymmetric Disulfides: A deprotected peptide containing an S-sulfonate group can react directly with a free thiol from another cysteine-containing molecule via thiol-disulfide exchange to form an asymmetric disulfide bond.[9][10] This avoids the need for intermediate activation or oxidation steps, streamlining the synthesis of complex peptide architectures.
Experimental Protocols and Methodologies
The following protocols are based on established best practices in Fmoc-SPPS and have been optimized to address the specific characteristics of Fmoc-Cys(SO3H)-OH disodium salt.
Workflow for SPPS Incorporation of Fmoc-Cys(SO3H)-OH
The overall workflow follows the standard Fmoc-SPPS cycle, with special considerations for the coupling step to mitigate the risk of racemization.
Caption: Reductive cleavage of the S-sulfonate group by tributylphosphine.
Methodology:
-
Resin Preparation: After completing the peptide sequence assembly, wash the peptidyl-resin thoroughly with DMF and then with dichloromethane (DCM).
-
Deprotection Solution: Prepare a solution of 10% tributylphosphine (v/v) in DMF.
-
Cleavage Reaction: Add the tributylphosphine solution to the resin (ensure the resin is fully solvated).
-
Incubation: Gently agitate the resin suspension at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3-5 times) to remove all traces of the phosphine and its oxide.
-
Proceed: The resin now contains the peptide with a deprotected cysteine thiol, ready for disulfide bond formation or final cleavage.
Protocol 3: Formation of an Asymmetric Disulfide Bond
Causality: The S-sulfonate group acts as an electrophilic sulfur species. It can readily react with a nucleophilic thiol via a thiol-disulfide exchange mechanism to form a new, stable disulfide bond. [9][10]This method is highly efficient for creating specific, directed disulfide linkages.
Caption: Thiol-disulfide exchange for asymmetric disulfide bond formation.
Methodology (In-Solution):
-
Peptide Preparation:
-
Reaction Setup: Dissolve the peptide-S-sulfonate and the thiol-containing molecule (in slight excess, e.g., 1.1-1.2 equivalents) in a suitable aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0).
-
Reaction: Stir the solution at room temperature and monitor the reaction progress by RP-HPLC. The reaction is typically complete within 1-4 hours.
-
Purification: Once the reaction is complete, purify the resulting asymmetric disulfide-linked peptide by RP-HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Conclusion: A Specialized Tool for Advanced Synthetic Challenges
Fmoc-Cys(SO3H)-OH disodium salt is more than just another protected amino acid; it is a strategic reagent that empowers chemists to tackle complex peptide synthesis challenges. Its unique combination of TFA stability, selective reductive cleavage, and ability to enhance peptide solubility makes it an invaluable asset for synthesizing peptides with multiple, regioselectively-formed disulfide bonds and for overcoming issues of peptide aggregation. By understanding the chemical principles behind its use and employing optimized protocols, researchers can leverage the distinct advantages of this derivative to achieve their synthetic goals with greater efficiency and success.
References
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(18), 3519-3530. Retrieved from [Link]
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11495-11552. Retrieved from [Link]
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Retrieved from [Link]
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Fmoc-Cys(SO3H)-OH disodium salt. (n.d.). PubChem. Retrieved from [Link]
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Cysteine protecting groups: applications in peptide and protein science. (2021). Semantic Scholar. Retrieved from [Link]
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Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 687-695. Retrieved from [Link]
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Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. (2022). National Science Foundation. Retrieved from [Link]
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Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved from [Link]
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The Homolytic C-O Cleavage in Phosphates and Sulfonates. (2025). ResearchGate. Retrieved from [Link]
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Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. (2015). MDPI. Retrieved from [Link]
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Fmoc Resin Cleavage and Deprotection. (n.d.). A-Star. Retrieved from [Link]
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What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. Retrieved from [Link]
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Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv. Retrieved from [Link]
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Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]
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Thiol-disulfide exchange in human growth hormone. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). ACS Publications. Retrieved from [Link]
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(PDF) Cysteine protecting groups: applications in peptide and protein science. (2021). (n.d.). SciSpace. Retrieved from [Link]
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Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer. Retrieved from [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). ACS Publications. Retrieved from [Link]
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Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. (2022). YouTube. Retrieved from [Link]
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